2-(dimethylamino)-2-(4-methylphenyl)-N-(3,4,5-trifluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, starting from basic chemical units and employing various chemical reactions to achieve the desired structure. For instance, Prabhakaran et al. (2006) described the synthesis of a compound with a similar structure, employing [11C]-methylation of a desmethyl analogue, achieving a 46% overall yield through a three-step process. This indicates the complexity and the careful planning required in synthesizing such compounds, often involving the formation of key intermediate products (Prabhakaran et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are commonly used for structural analysis. Geng et al. (2023) conducted a detailed structural analysis of similar compounds, confirming their structures with 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, and further validated them using single-crystal X-ray diffraction. The study highlights the importance of thorough structural characterization in understanding the compound's properties and potential applications (Geng et al., 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like "2-(dimethylamino)-2-(4-methylphenyl)-N-(3,4,5-trifluorobenzyl)acetamide" are influenced by their functional groups and molecular structure. Studies such as those by Jessop and Smith (1976) explore the reactions of similar compounds with acetic anhydride, shedding light on their chemical behavior and potential for further chemical modifications (Jessop & Smith, 1976).
properties
IUPAC Name |
2-(dimethylamino)-2-(4-methylphenyl)-N-[(3,4,5-trifluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-11-4-6-13(7-5-11)17(23(2)3)18(24)22-10-12-8-14(19)16(21)15(20)9-12/h4-9,17H,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLDJQTPARWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NCC2=CC(=C(C(=C2)F)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(4-methylphenyl)-N-(3,4,5-trifluorobenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.